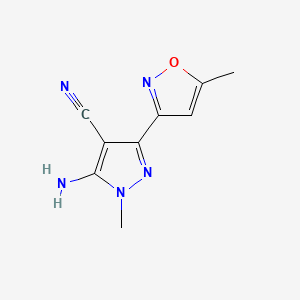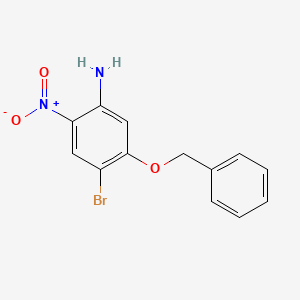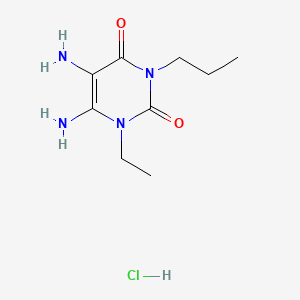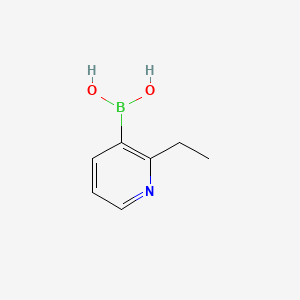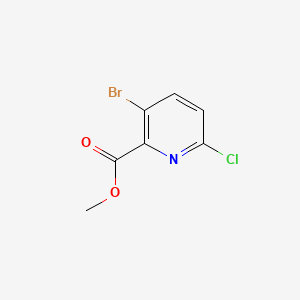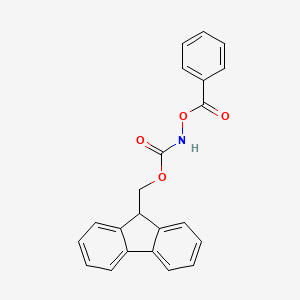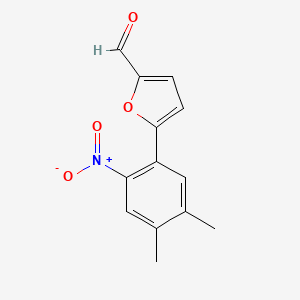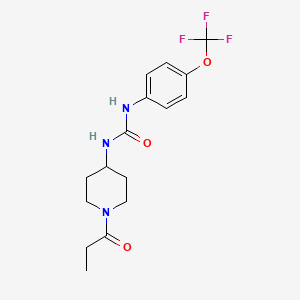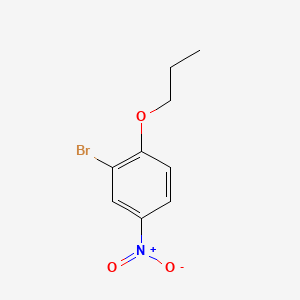
2-Bromo-4-nitro-1-propoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-nitro-1-propoxybenzene: is an organic compound with the molecular formula C9H10BrNO3 . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom at the second position, a nitro group at the fourth position, and a propoxy group at the first position. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-4-nitro-1-propoxybenzene typically involves multiple steps, starting from benzene or its derivatives. One common route includes:
Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: Nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-4-nitrobenzene.
Alkylation: Finally, 2-bromo-4-nitrobenzene undergoes alkylation with propyl bromide in the presence of a base such as potassium carbonate to form this compound
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions:
2-Bromo-4-nitro-1-propoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The propoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Major Products:
Nucleophilic Substitution: Products include 2-amino-4-nitro-1-propoxybenzene or 2-thio-4-nitro-1-propoxybenzene.
Reduction: The major product is 2-bromo-4-amino-1-propoxybenzene.
Aplicaciones Científicas De Investigación
2-Bromo-4-nitro-1-propoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential as a pharmacophore for developing new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-nitro-1-propoxybenzene depends on its specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity or function. The nitro group can undergo reduction to form reactive intermediates that can covalently modify biological targets. The bromine atom can participate in halogen bonding, influencing molecular interactions .
Comparación Con Compuestos Similares
- 2-Bromo-4-nitro-1-methoxybenzene
- 2-Bromo-4-nitro-1-ethoxybenzene
- 2-Bromo-4-nitro-1-butoxybenzene
Comparison:
2-Bromo-4-nitro-1-propoxybenzene is unique due to its specific propoxy group, which imparts distinct physical and chemical properties compared to its methoxy, ethoxy, and butoxy analogs. The length of the alkoxy chain can influence the compound’s solubility, reactivity, and interaction with biological targets .
Propiedades
IUPAC Name |
2-bromo-4-nitro-1-propoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-2-5-14-9-4-3-7(11(12)13)6-8(9)10/h3-4,6H,2,5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDSNKROJBEMKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)[N+](=O)[O-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80718318 |
Source


|
| Record name | 2-Bromo-4-nitro-1-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352318-25-2 |
Source


|
| Record name | 2-Bromo-4-nitro-1-propoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80718318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

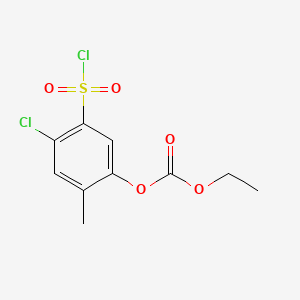
![potassiuM 1-tert-butyl-3-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-2-olate](/img/new.no-structure.jpg)
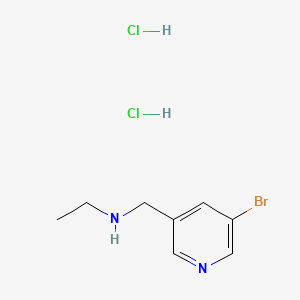

![1-[(2-Bromo-6-fluorophenyl)methyl]piperidine](/img/structure/B578000.png)
